7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one: is a synthetic organic compound characterized by its complex structure, which includes a chromenone core substituted with a nitro group, a trifluoromethyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-nitro-4-(trifluoromethyl)phenol and 4-propyl-2H-chromen-2-one.
Coupling Reaction: The key step involves the coupling of 2-nitro-4-(trifluoromethyl)phenol with 4-propyl-2H-chromen-2-one under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is typically purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Hydrolysis: The ester linkage in the chromenone core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 7-[2-amino-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-carboxylic acid.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its chromenone core.
Medicine
Drug Development:
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Cell Signaling: It can interact with cellular receptors or signaling pathways, modulating cellular responses.
Fluorescence: The chromenone core can absorb and emit light, making it useful in fluorescence-based applications.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
- 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta©chromen-4-one
- 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-chromen-2-one
Uniqueness
- Structural Features : The presence of a propyl chain distinguishes it from other similar compounds, potentially altering its physical and chemical properties.
- Reactivity : The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
- Applications : Its unique structure may confer specific advantages in certain applications, such as enhanced binding affinity in enzyme inhibition or improved fluorescence properties.
Properties
Molecular Formula |
C19H14F3NO5 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H14F3NO5/c1-2-3-11-8-18(24)28-17-10-13(5-6-14(11)17)27-16-7-4-12(19(20,21)22)9-15(16)23(25)26/h4-10H,2-3H2,1H3 |
InChI Key |
IICXTNDJFBIDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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